N-(3-NITROPHENYL)-2-(3-{[(3-NITROPHENYL)CARBAMOYL]METHYL}ADAMANTAN-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide is a complex organic compound characterized by the presence of nitrophenyl and adamantane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the adamantane derivative, followed by the introduction of the nitrophenyl groups. The key steps include:
Preparation of Adamantane Derivative: Adamantane is functionalized to introduce reactive groups that can further react with nitrophenyl compounds.
Introduction of Nitrophenyl Groups: The nitrophenyl groups are introduced through nitration reactions, where nitro groups are added to the phenyl rings.
Formation of the Final Compound: The final step involves the coupling of the nitrophenyl groups with the adamantane derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
N-(3-Nitrophenyl)acetamide: A simpler analog with similar nitrophenyl groups but lacking the adamantane moiety.
Adamantane derivatives: Compounds with the adamantane structure but different functional groups.
Uniqueness
N-(3-Nitrophenyl)-2-(3-{[(3-Nitrophenyl)carbamoyl]methyl}adamantan-1-yl)acetamide is unique due to the combination of nitrophenyl and adamantane groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O6/c31-23(27-19-3-1-5-21(8-19)29(33)34)14-25-10-17-7-18(11-25)13-26(12-17,16-25)15-24(32)28-20-4-2-6-22(9-20)30(35)36/h1-6,8-9,17-18H,7,10-16H2,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIHJHOEDVWRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])CC(=O)NC5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.